3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one

Description

BenchChem offers high-quality 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H10Cl2O3 |

|---|---|

Molecular Weight |

273.11 g/mol |

IUPAC Name |

3,4-dichloro-2-(4-ethoxyphenyl)-2H-furan-5-one |

InChI |

InChI=1S/C12H10Cl2O3/c1-2-16-8-5-3-7(4-6-8)11-9(13)10(14)12(15)17-11/h3-6,11H,2H2,1H3 |

InChI Key |

KVRNSUGGKMSXKE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(C(=O)O2)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one. As a derivative of mucochloric acid (MCA), this compound belongs to the 2(5H)-furanone class, a scaffold of significant interest in medicinal chemistry and materials science due to its inherent reactivity and diverse biological activities.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its molecular architecture, a proposed synthetic pathway grounded in established methodologies, and an exploration of its potential for chemical derivatization. Key reactive sites are identified, and their behavior is explained through fundamental chemical principles, providing a predictive framework for designing novel molecular entities.

Introduction: The 2(5H)-Furanone Core in Modern Chemistry

The 2(5H)-furanone ring system is a prominent pharmacophore found in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] The high degree of functionalization in compounds like 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one, which includes a reactive lactone, a conjugated double bond, and two labile chlorine atoms, makes it a versatile building block for synthetic chemistry.[2][3]

This specific molecule is a derivative of 3,4-dichloro-5-hydroxy-2(5H)-furanone, commonly known as mucochloric acid (MCA).[2] The substitution of the C5 hydroxyl group with a 4-ethoxyphenyl moiety significantly alters the compound's lipophilicity and electronic properties, which can profoundly influence its interaction with biological targets and its potential as a drug candidate or functional material. This guide synthesizes the known chemistry of the mucochloric acid scaffold to provide an authoritative overview of this specific, yet underexplored, derivative.

Physicochemical and Spectroscopic Profile

While specific experimental data for 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one is not widely published, its core properties can be accurately calculated and reliably predicted based on its structure and data from closely related analogues.

| Property | Value / Description | Source / Method |

| Molecular Formula | C₁₂H₁₀Cl₂O₃ | Calculated |

| Molecular Weight | 289.11 g/mol | Calculated |

| IUPAC Name | 3,4-dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one | IUPAC Nomenclature |

| Appearance | Expected to be a crystalline solid at room temperature. | Inferred from analogues[5] |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; sparingly soluble in water. | Inferred from structure |

| ¹H NMR | Expected signals: ~1.4 ppm (t, 3H, -CH₃), ~4.1 ppm (q, 2H, -OCH₂-), a singlet for the C5 proton, and aromatic protons in the ~7.0-7.5 ppm range. | Prediction |

| ¹³C NMR | Expected signals for the ethoxy group, six aromatic carbons, and four carbons of the furanone ring, including the carbonyl carbon (>160 ppm). | Prediction |

| IR Spectroscopy | Characteristic peaks expected for C=O (lactone, ~1750-1780 cm⁻¹), C=C (~1650 cm⁻¹), and C-O-C stretching. | Prediction |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 288/290/292, showing the characteristic isotopic pattern for two chlorine atoms. | Prediction |

Synthesis and Mechanistic Insights

The most logical and efficient synthesis of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one involves the direct arylation of mucochloric acid (MCA) at the C5 position via a Friedel-Crafts-type reaction with ethoxybenzene.

Causality of Experimental Design

The C5 position of MCA is activated towards electrophilic substitution.[1][2] In the presence of a Lewis acid, the hydroxyl group at C5 can be protonated and eliminated as water, generating a stabilized acylium-like cation intermediate. This electrophilic intermediate is then readily attacked by an electron-rich aromatic ring such as ethoxybenzene. The ethoxy group is an ortho-, para-directing activator, making the para-position the sterically and electronically favored site of attack.[6] A strong Lewis acid like aluminum chloride (AlCl₃) or a milder one like zinc chloride (ZnCl₂) is required to facilitate the formation of the key electrophilic intermediate.[7]

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add mucochloric acid (1.0 eq) and anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the suspension to 0°C using an ice bath. Add ethoxybenzene (2.0-3.0 eq).

-

Catalyst Introduction: Slowly add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5°C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water to quench the catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one.

Chemical Reactivity and Derivatization Potential

The reactivity of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one is dictated by several functional groups, making it a versatile platform for further chemical modification.

Key Reactive Centers

-

C3-C4 Vinylic Halides: The two chlorine atoms are susceptible to nucleophilic substitution. Due to electronic effects from the adjacent carbonyl group, the chlorine at the C4 position is generally more reactive and can be selectively replaced by various nucleophiles.[4][8] This allows for the sequential introduction of different functional groups.

-

Lactone Ring: The lactone ester bond can be cleaved under strong acidic or basic conditions, leading to ring-opening. It can also react with certain nucleophiles like hydrazines to afford ring-transformed products such as pyridazinones.[1]

-

Ethoxyphenyl Ring: The aromatic ring is activated by the ethoxy group and can undergo further electrophilic aromatic substitution (EAS) reactions, such as nitration or halogenation, primarily at the ortho positions relative to the ethoxy group.[6]

Self-Validating Nucleophilic Substitution Protocol

The differential reactivity of the C4-Cl bond provides a self-validating system for selective functionalization. A reaction with one equivalent of a soft nucleophile (e.g., a thiol) at or below room temperature is expected to yield predominantly the 4-substituted product. The success of this selective substitution can be confirmed by mass spectrometry (loss of one chlorine atom) and NMR spectroscopy, validating the predicted reactivity.

Caption: Selective nucleophilic substitution at the C4 position.

Potential Applications in Drug Discovery

The 2(5H)-furanone core is a "privileged scaffold" in medicinal chemistry. Derivatives of mucochloric acid have demonstrated significant potential as:

-

Anticancer Agents: Many furanone derivatives exhibit cytotoxicity against various cancer cell lines, often by inducing apoptosis or cell cycle arrest.[7][9]

-

Antimicrobial Agents: The electrophilic nature of the furanone ring allows it to react with biological nucleophiles like cysteine residues in bacterial enzymes, leading to antimicrobial activity.[1][2]

-

Chemical Intermediates: The compound serves as a valuable intermediate for synthesizing more complex heterocyclic systems and libraries of compounds for high-throughput screening.[10]

The presence of the 4-ethoxyphenyl group can enhance cell permeability and modulate binding affinity to target proteins, making this particular derivative an attractive candidate for further biological evaluation.

Safety and Handling

As with all halogenated organic compounds, 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[11][12] In case of contact, rinse immediately with plenty of water.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]

Conclusion

3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one is a promising, highly functionalized molecule with significant potential in synthetic and medicinal chemistry. Its well-defined reactive sites, particularly the differentially active chlorine atoms, allow for predictable and selective derivatization. Grounded in the robust and extensively studied chemistry of its parent, mucochloric acid, this compound offers a versatile platform for developing novel therapeutics and functional materials. This guide provides the foundational chemical knowledge necessary for researchers to confidently incorporate this valuable building block into their research and development programs.

References

-

Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

3,4-dichloro-5-phenyl-2(5H)-furanone | C10H6Cl2O2 | CID 2727802 - PubChem. (n.d.). PubChem. [Link]

-

3,4-Dichloro-5-hydroxy-2(5H)-furanone - PubChem. (n.d.). PubChem. [Link]

-

406470-55-1 - Safety Data Sheet. (2025, August 8). Aaron Chemicals LLC. [Link]

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - MDPI. (2024, October 31). MDPI. [Link]

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC. (2024, October 31). National Center for Biotechnology Information. [Link]

-

3,4-Dihalo-5-hydroxy-2(5 H)-furanones: Highly Reactive Small Molecules - PubMed. (2024, October 31). PubMed. [Link]

-

Synthesis of 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones. - ResearchGate. (n.d.). ResearchGate. [Link]

-

Research on the Reaction of 5-Alkyloxy-3,4-dihalo-2(5 H )- furanones with Aliphatic Amines. (n.d.). Semantic Scholar. [Link]

-

Preparation of 3,4,5-substituted furan-2(5H)-one derivatives - ResearchGate. (n.d.). ResearchGate. [Link]

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - Semantic Scholar. (2024, October 31). Semantic Scholar. [Link]

-

3,4-Dichloro-5-methoxy-2(5H)-furanone - Molecular Properties | MolForge. (n.d.). MolForge. [Link]

-

Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - MDPI. (2011, January 25). MDPI. [Link]

-

2(5H)-Furanone, 5,5'-oxybis[3,4-dichloro- - Substance Details - SRS | US EPA. (n.d.). United States Environmental Protection Agency. [Link]

-

Theory - The reactions of methoxybenzene. (n.d.). The Royal Society of Chemistry. [Link]

-

3-(4-CHLOROPHENYL)-4-(4-SULFONYLAZIDOPHENYL)-2(5H)-FURANONE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. [Link]

-

Mucochloric Acid | C4H2Cl2O3 | CID 2771871 - PubChem. (n.d.). PubChem. [Link]

-

Reaction of ethoxybenzene with Hydroiodic Acid - YouTube. (2009, October 22). YouTube. [Link]

-

More EAS & Benzylic Reactions: Crash Course Organic Chemistry #39 - YouTube. (2021, November 10). YouTube. [Link]jzAlvS_c)

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,4-Dihalo-5-hydroxy-2(5 H)-furanones: Highly Reactive Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 3,4-Dichloro-5-hydroxyfuran-2(5H)-one | 766-40-5 [sigmaaldrich.com]

- 6. issr.edu.kh [issr.edu.kh]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buy 3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one [smolecule.com]

- 11. aaronchem.com [aaronchem.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one structure elucidation

An In-Depth Technical Guide for the Structure Elucidation of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 3,4-dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple procedural descriptions to explain the scientific rationale behind the selection of analytical techniques and the interpretation of complex datasets. We will detail a systematic approach employing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is presented as a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Introduction: The Significance of Halogenated Furanones

The 2(5H)-furanone core is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[1][2] Its halogenated derivatives, particularly those derived from mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), are highly versatile synthetic intermediates.[1][2][3] The presence of two reactive chlorine atoms and a lactone ring allows for a wide range of chemical modifications, making these compounds valuable building blocks in medicinal chemistry and materials science.[1][3]

The target molecule, 3,4-dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one, combines this reactive dichlorofuranone core with a substituted aromatic ring. Accurate and definitive structure elucidation is the critical first step in understanding its chemical properties, reactivity, and potential applications. This guide establishes a robust analytical framework to achieve this.

The Strategic Analytical Workflow

The elucidation of an unknown molecular structure is a process of systematic investigation, where each analytical technique provides a unique piece of the puzzle. Our strategy begins with determining the molecular formula, proceeds to identify functional groups, and culminates in mapping the precise atomic connectivity and spatial arrangement.

Figure 1: A strategic workflow for definitive molecular structure elucidation.

Mass Spectrometry: Defining the Formula and Halogen Presence

The initial and most critical step is to determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) is superior to standard MS for this purpose as it provides the exact mass of the molecular ion, allowing for the calculation of a unique and unambiguous molecular formula.

Core Objective: Elemental Composition and Isotopic Signature

For halogenated compounds, the isotopic pattern is a powerful diagnostic tool. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[4] A molecule containing two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M⁺) at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.[5] Observing this signature provides definitive evidence for the presence of two chlorine atoms.

Table 1: Predicted HRMS Data for C₁₂H₁₀Cl₂O₃

| Parameter | Expected Value | Rationale |

|---|---|---|

| Molecular Formula | C₁₂H₁₀Cl₂O₃ | Derived from anticipated synthesis. |

| Exact Mass [M] | 271.9956 | Calculated for ¹²C₁₂, ¹H₁₀, ³⁵Cl₂, ¹⁶O₃. |

| Exact Mass [M+2] | 273.9926 | Calculated for ¹²C₁₂, ¹H₁₀, ³⁵Cl¹, ³⁷Cl¹, ¹⁶O₃. |

| Exact Mass [M+4] | 275.9897 | Calculated for ¹²C₁₂, ¹H₁₀, ³⁷Cl₂, ¹⁶O₃. |

| Isotope Ratio | ~9:6:1 | Statistical distribution of two chlorine atoms. |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Ionization Method: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and maximize the abundance of the molecular ion peak.[5]

-

Mass Analyzer: Employ a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.

-

Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass range is sufficient to observe the full isotopic cluster (e.g., m/z 100-500).

-

Analysis:

-

Verify the exact mass of the [M]⁺ peak against the theoretical value for C₁₂H₁₀Cl₂O₃.

-

Confirm the presence and relative intensities of the [M+2]⁺ and [M+4]⁺ peaks to validate the presence of two chlorine atoms.

-

FT-IR Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy probes the vibrational modes of molecules, providing direct evidence for the presence of specific functional groups. This technique serves as a rapid and effective method to confirm the key structural motifs of the target molecule.

Core Objective: Functional Group Confirmation

The structure of 3,4-dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one contains several IR-active functional groups. The most prominent are the lactone carbonyl (C=O), the furanone carbon-carbon double bond (C=C), the aryl ether C-O-C linkage, and the aromatic ring.

Table 2: Characteristic FT-IR Absorption Frequencies

| Functional Group | Expected Frequency (cm⁻¹) | Rationale & Comments |

|---|---|---|

| Lactone C=O Stretch | ~1770-1790 | The frequency is higher than a typical ester (~1735 cm⁻¹) due to the five-membered ring strain and conjugation with the C=C bond.[6] |

| Alkene C=C Stretch | ~1650-1670 | Corresponds to the endocyclic double bond of the furanone ring. |

| Aromatic C=C Stretch | ~1600 & ~1480-1500 | Characteristic in-ring stretching vibrations of the phenyl group.[7] |

| Aryl Ether C-O-C Stretch | ~1250 (asymmetric) & ~1040 (symmetric) | Strong, characteristic bands for aryl alkyl ethers.[8] |

| Aromatic C-H Stretch | >3000 | Stretching above 3000 cm⁻¹ is indicative of sp² C-H bonds.[9] |

| Aliphatic C-H Stretch | <3000 | Stretching below 3000 cm⁻¹ corresponds to the sp³ C-H bonds of the ethoxy group.[9] |

| C-Cl Stretch | ~600-800 | Typically found in the fingerprint region and can be difficult to assign definitively. |

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: Prepare the sample using either the KBr pellet method (for solids) or as a thin film on a salt plate (if soluble). An Attenuated Total Reflectance (ATR) accessory provides a convenient alternative requiring minimal sample preparation.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty sample holder or ATR crystal, which is automatically subtracted from the sample spectrum.

-

Analysis: Identify and label the key absorption bands corresponding to the functional groups listed in Table 2.

NMR Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[10][11] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unequivocal assignment.

¹H and ¹³C NMR: The Atomic Census

One-dimensional NMR provides an inventory of the unique proton and carbon environments within the molecule.

-

¹H NMR: Reveals the number of distinct proton types, their electronic environment (chemical shift), the number of neighboring protons (splitting pattern), and their relative abundance (integration).

-

¹³C NMR: Shows the number of unique carbon environments. The chemical shift indicates the type of carbon (alkane, alkene, aromatic, carbonyl).

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Position | Atom | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|---|

| 5 | ¹H | ~6.0-6.2 | s | 1H | Proton on a carbon adjacent to oxygen and an aromatic ring. |

| Ar-H | ¹H | ~7.3-7.5 | d | 2H | Aromatic protons ortho to the furanone substituent. |

| Ar-H | ¹H | ~6.9-7.1 | d | 2H | Aromatic protons ortho to the ethoxy group. |

| O-CH₂ | ¹H | ~4.0-4.2 | q | 2H | Methylene protons of the ethoxy group, split by the methyl group. |

| CH₃ | ¹H | ~1.4-1.5 | t | 3H | Methyl protons of the ethoxy group, split by the methylene group. |

| 2 (C=O) | ¹³C | ~165-168 | - | - | Carbonyl carbon of the α,β-unsaturated lactone. |

| 4 | ¹³C | ~145-148 | - | - | Olefinic carbon bearing a chlorine atom. |

| 3 | ¹³C | ~125-128 | - | - | Olefinic carbon bearing a chlorine atom. |

| 5 | ¹³C | ~85-88 | - | - | Aliphatic carbon bonded to oxygen and the aromatic ring. |

| Ar-C (ipso) | ¹³C | ~159-162 | - | - | Aromatic carbon attached to the ethoxy group. |

| Ar-C (ipso) | ¹³C | ~128-131 | - | - | Aromatic carbon attached to the furanone ring. |

| Ar-CH | ¹³C | ~129-132 | - | - | Aromatic carbons ortho to the furanone substituent. |

| Ar-CH | ¹³C | ~114-116 | - | - | Aromatic carbons ortho to the ethoxy group. |

| O-CH₂ | ¹³C | ~63-65 | - | - | Methylene carbon of the ethoxy group. |

| CH₃ | ¹³C | ~14-16 | - | - | Methyl carbon of the ethoxy group. |

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments reveal correlations between nuclei, allowing us to piece together the molecular skeleton.[12][13]

-

COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is essential for confirming the isolated spin systems of the ethoxy group (CH₂-CH₃) and the para-substituted aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to. This experiment definitively links the proton signals to their corresponding carbon signals from Table 3.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for elucidating the overall structure. It shows correlations between protons and carbons that are 2-3 bonds away. These "long-range" correlations are the key to connecting the individual fragments (the furanone, the phenyl ring, and the ethoxy group) into the final molecule.

Figure 2: Key expected HMBC correlations for structural confirmation.

The critical HMBC correlations that lock the structure are:

-

H5 to C_ipso_furanone: Unequivocally links the furanone ring to the phenyl ring at position 5.

-

H_CH₂ to C_ipso_ethoxy: Confirms the connection of the ethoxy group to the phenyl ring.

-

H5 to C4 and C2: Confirms the position of the proton at C5 within the furanone ring system.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

1D Spectra Acquisition:

-

Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D Spectra Acquisition:

-

Acquire standard gradient-selected (gCOSY) and phase-sensitive (gHSQC) spectra.

-

Acquire a gradient-selected HMBC (gHMBC) spectrum. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to enhance three-bond correlations.

-

-

Data Processing and Analysis:

-

Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Integrate the ¹H spectrum and assign chemical shifts relative to TMS (0.00 ppm).

-

Assign ¹³C chemical shifts.

-

Systematically analyze the 2D spectra, starting with COSY to build spin systems, followed by HSQC to link protons and carbons, and finally HMBC to connect all fragments.

-

Conclusion: Synthesis of Evidence

The structure of 3,4-dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one is definitively confirmed by the convergence of all analytical data. HRMS establishes the correct elemental formula (C₁₂H₁₀Cl₂O₃) and the presence of two chlorine atoms. FT-IR spectroscopy confirms the required functional groups: an α,β-unsaturated lactone, an aromatic ring, and an aryl ether. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, with key HMBC correlations locking the furanone, phenyl, and ethoxy fragments into their correct relative positions. This rigorous, multi-faceted approach ensures the highest level of scientific confidence in the assigned structure, providing a solid foundation for any future research or development involving this compound.

References

- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- Koester, C. J., & Hites, R. A. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds.

- Evans, E. H., & Wolff, J. C. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). RSC Publishing.

- Khimicheskii, Z. V., & Geterotsiklicheskikh, S. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate.

- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

- Walczak, K., & Mlynarski, J. (n.d.). Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. PMC.

- Walczak, K., & Mlynarski, J. (2024, October 31). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI.

- Unknown Author. (n.d.). IR Spectroscopy of Hydrocarbons.

- Walczak, K., & Mlynarski, J. (2024, October 31). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PMC.

- ResearchGate. (n.d.). Synthesis of 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones.

- Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.

- Chemistry Duniya. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. YouTube.

- Slideshare. (n.d.). use of nmr in structure ellucidation.

- Elyashberg, M., et al. (2018, January 13). Identification and structure elucidation by NMR spectroscopy. ResearchGate.

- ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service.

- University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- Millersville University. (n.d.). Table of Characteristic IR Absorptions.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. biomaterial.com.br [biomaterial.com.br]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. scilit.com [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. use of nmr in structure ellucidation | PDF [slideshare.net]

- 13. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one CAS number

An In-depth Technical Guide to 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one, a derivative of the versatile chemical intermediate, mucochloric acid. While a specific CAS number for this compound is not widely documented, this guide extrapolates its synthesis, properties, and potential applications from the robust body of scientific literature on its parent compound and related 5-substituted-3,4-dichloro-2(5H)-furanones. This document is intended for researchers, scientists, and professionals in the field of drug development.

The 3,4-Dichloro-2(5H)-furanone Core: A Foundation of High Reactivity

The foundational structure of the target molecule is 3,4-Dichloro-5-hydroxy-2(5H)-furanone, commonly known as mucochloric acid. This compound is a highly functionalized molecule featuring a lactone ring, two chlorine atoms, a hydroxyl group, and a carbon-carbon double bond, making it a valuable precursor in organic synthesis.[1] Its versatility stems from the distinct reactivity of each of these functional groups.

Physicochemical Properties of Mucochloric Acid

A summary of the key physicochemical properties of 3,4-Dichloro-5-hydroxy-2(5H)-furanone is presented in the table below.

| Property | Value |

| CAS Number | 766-40-5 |

| Molecular Formula | C₄H₂Cl₂O₃ |

| Molecular Weight | 168.96 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 145-147 °C[2] |

| Purity | ≥98% |

Reactivity of the Furanone Core

The 2(5H)-furanone ring system is a recurring motif in numerous biologically active natural and synthetic compounds.[1] The reactivity of the mucochloric acid core is dictated by several key features:

-

The 5-Hydroxyl Group: This group behaves like a typical alcohol and can be readily converted into ethers, esters, and carbamates.[1] It can also be halogenated using reagents like thionyl chloride.[3]

-

The Chlorine Atoms: The two chlorine atoms at the C3 and C4 positions have different reactivities, allowing for selective nucleophilic substitution.[1]

-

The Lactone Ring: The unsaturated γ-lactone moiety is susceptible to nucleophilic attack and can undergo ring-opening or transformation reactions.

-

The Double Bond: The conjugated double bond can participate in addition reactions.

Synthesis of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one

The synthesis of the target compound, 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one, can be logically achieved through the etherification of the 5-hydroxyl group of mucochloric acid with 4-ethoxyphenol. An acid-catalyzed etherification is a standard and effective method for this transformation.[3]

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one.

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 3,4-Dichloro-5-hydroxy-2(5H)-furanone (1.0 eq) in toluene (0.5 M), add 4-ethoxyphenol (1.1 eq).

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.1 eq).

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one.

Structural Elucidation and Characterization

The successful synthesis of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one would be confirmed through a combination of standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the ethoxyphenyl group and the furanone core, and their connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the C=O stretch of the lactone and the C-O-C stretch of the ether linkage.

Anticipated Biological Activity and Mechanism of Action

Derivatives of 3,4-dichloro-2(5H)-furanone have shown a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] The introduction of a 4-ethoxyphenyl group at the 5-position is expected to modulate the lipophilicity and steric bulk of the molecule, which could influence its biological activity.

Potential as an Anticancer Agent

Several 5-alkoxy-3,4-dichloro-2(5H)-furanones have demonstrated cytotoxicity against cancer cell lines.[1] For instance, 5-butoxy-3,4-dichloro-2(5H)-furanone has shown activity against murine colon cancer cells.[1] The ethoxyphenyl moiety in the target compound could enhance its interaction with hydrophobic pockets in target proteins, potentially leading to improved anticancer efficacy.

Hypothetical Mechanism of Action

The biological activity of furanone derivatives is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in proteins and enzymes. A hypothetical mechanism of action for the anticancer activity of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

Caption: Hypothetical modulation of cancer signaling pathways.

Conclusion

While 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one is not a widely cataloged compound, its synthesis is readily achievable from its precursor, mucochloric acid. Based on the known biological activities of related 5-substituted-3,4-dichloro-2(5H)-furanones, the target molecule represents a promising candidate for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. The synthetic versatility of the furanone core allows for the generation of a diverse library of analogs, enabling detailed structure-activity relationship studies to optimize therapeutic efficacy.

References

-

Żuk, M., & Rachoń, J. (2018). Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. Molecules, 23(11), 2959. [Link]

-

Onto-sight AI. (n.d.). The Role of Furanones in Plant Defense Mechanisms: A Review of Their Biological Activities and Potential Applications. Ontosight AI. Retrieved from [Link]

-

Walczak, K., & Rachoń, J. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 26(21), 6649. [Link]

-

Various Authors. (n.d.). Research on the Reaction of 5-Alkyloxy-3,4-dihalo-2(5 H )- furanones with Aliphatic Amines. Semantic Scholar. Retrieved from [Link]

-

Walczak, K., & Rachoń, J. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PMC. Retrieved from [Link]

-

Padak, A. A., et al. (2010). Synthesis and preliminary bioactivity assays of 3,4-dichloro-5-(omega-hydroxyalkylamino)-2(5H)-furanones. European Journal of Medicinal Chemistry, 45(9), 4099-4105. [Link]

- Reddy, B. V. S., et al. (2013). One-Pot Synthesis of 3,4-Diaryl-Substituted 2(5H)-Furanone and Its Commercial Application. Organic Process Research & Development, 17(8), 1051-1055.

-

Żuk, M., et al. (2023). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 28(6), 2569. [Link]

-

Various Authors. (n.d.). Synthesis of 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones. ResearchGate. Retrieved from [Link]

-

Various Authors. (2010). FURANONE HETEROCYCLES FROM 3,4,5-TRICHLORO-2(5H). Semantic Scholar. Retrieved from [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Spectroscopic characterization of C-4 substituted 3,5-dichloro-4H-1,2,6-thiadiazines. Royal Society of Chemistry. Retrieved from [Link]

-

Aston University. (2004). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Aston Research Explorer. Retrieved from [Link]

Sources

- 1. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-(Dichloro)-5-hydroxy-2(5H)-furanone | The Role of Furanones in Plant Defense Mechanisms: A Review of Their Biological Activities and Potential Applications [ontosight.ai]

- 3. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Synthesis of 5-aryl-3,4-dichlorofuran-2(5H)-ones from Mucochloric Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Furanone Scaffold

In the landscape of medicinal chemistry and materials science, the 2(5H)-furanone core represents a privileged scaffold. Its derivatives are found in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Mucochloric acid, 3,4-dichloro-5-hydroxy-2(5H)-furanone, stands out as an inexpensive and highly functionalized starting material, offering a direct and versatile entry point to this important class of heterocycles.[1] This guide provides an in-depth technical exploration of a key transformation: the synthesis of 5-aryl-3,4-dichlorofuran-2(5H)-ones via the Lewis acid-catalyzed reaction of mucochloric acid with aromatic compounds, a process rooted in the principles of the Friedel-Crafts reaction.

The Core Transformation: A Friedel-Crafts Acylation Approach

The synthesis of 5-aryl-3,4-dichlorofuran-2(5H)-ones from mucochloric acid and an arene (an aromatic compound) is fundamentally an electrophilic aromatic substitution reaction.[4][5] Specifically, it is a Friedel-Crafts acylation, a powerful C-C bond-forming reaction developed by Charles Friedel and James Crafts in 1877.[5] In this context, the mucochloric acid derivative acts as the acylating agent, and the aromatic compound serves as the nucleophile.

The overall transformation can be summarized as follows:

Caption: Overall reaction scheme for the synthesis.

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The process is initiated by the activation of mucochloric acid by a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][6]

Step 1: Formation of the Electrophile The Lewis acid coordinates to the hydroxyl group at the C5 position of mucochloric acid. This coordination makes the hydroxyl group a better leaving group (as H₂O-AlCl₃).

Step 2: Generation of the Acylium Ion The departure of the activated hydroxyl group generates a resonance-stabilized acylium ion. This cation is a potent electrophile, primed to react with an electron-rich aromatic ring. The positive charge is delocalized between the C5 carbon and the lactone carbonyl oxygen, enhancing its stability and reactivity.[7]

Step 3: Electrophilic Aromatic Substitution The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic C5 of the acylium ion. This step forms a new carbon-carbon bond and temporarily disrupts the aromaticity of the ring, resulting in a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Step 4: Rearomatization A weak base (such as the AlCl₄⁻ complex formed in the initial steps) abstracts a proton from the carbon atom bearing the new furanone substituent. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final 5-aryl-3,4-dichlorofuran-2(5H)-one product.

Caption: Simplified Friedel-Crafts acylation mechanism.

Causality Behind Experimental Choices

-

Choice of Lewis Acid: Aluminum chloride (AlCl₃) is the most common and potent Lewis acid for this transformation.[5][8] Its strong electron-accepting ability is crucial for generating the acylium ion from the relatively stable mucochloric acid.[8] However, because the product ketone can form a stable complex with AlCl₃, a stoichiometric amount or even an excess of the catalyst is often required.[5][9]

-

Anhydrous Conditions: Friedel-Crafts reactions are notoriously sensitive to moisture.[7] Water will react with the Lewis acid (AlCl₃), quenching its catalytic activity and potentially leading to side reactions. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

-

Substrate Scope (The Arene):

-

Activated Rings: Aromatic rings with electron-donating groups (e.g., toluene, anisole) are highly reactive and give good yields.[7]

-

Deactivated Rings: Rings with strong electron-withdrawing groups (e.g., nitrobenzene) are generally unreactive and not suitable for this reaction.[4]

-

Halobenzenes: Halobenzenes (e.g., chlorobenzene) can be used, although they are less reactive than benzene.[10]

-

Amines and Alcohols: Aromatic compounds containing basic functional groups like amines (-NH₂) or hydroxyls (-OH) are incompatible, as the Lewis acid will coordinate preferentially with these groups, deactivating the ring.[4]

-

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology. The protocol is designed to be self-validating by including checkpoints and expected observations.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Notes |

| Mucochloric Acid | 168.96 | 10.0 | Store in a desiccator. |

| Anhydrous AlCl₃ | 133.34 | 12.0 (1.2 eq) | Handle in a fume hood; highly hygroscopic. |

| Aromatic Substrate | Varies | 10.0 (1.0 eq) | Must be dry. |

| Dichloromethane (DCM) | 84.93 | ~50 mL | Anhydrous grade. |

| Conc. HCl | 36.46 | ~15 mL | For workup. |

| Ice | 18.02 | ~50 g | For workup. |

| Sat. NaHCO₃ solution | --- | ~40 mL | For neutralization. |

| Anhydrous MgSO₄ | 120.37 | ~2 g | For drying organic layer. |

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Flame-dry the entire apparatus under a stream of dry nitrogen or argon and allow it to cool to room temperature.

-

-

Reagent Charging:

-

To the flask, add anhydrous aluminum chloride (1.60 g, 12.0 mmol) and 20 mL of anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice-water bath with stirring. Causality: The initial complexation of AlCl₃ is exothermic; cooling prevents the solvent from boiling and ensures controlled reaction initiation.[7]

-

-

Addition of Mucochloric Acid:

-

In a separate beaker, dissolve mucochloric acid (1.69 g, 10.0 mmol) in 15 mL of anhydrous DCM.

-

Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes. Maintain the temperature at 0 °C.

-

Observation: A colored complex will form, and you may observe some HCl gas evolution.

-

-

Addition of the Aromatic Substrate:

-

Dissolve the aromatic substrate (10.0 mmol) in 15 mL of anhydrous DCM and add it to the dropping funnel.

-

Add the aromatic solution dropwise to the reaction mixture over 20-30 minutes, keeping the temperature at 0 °C.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Validation Check: The disappearance of the starting arene spot and the appearance of a new, more polar product spot indicates reaction progression.

-

-

Workup and Isolation:

-

Cool the reaction mixture back to 0 °C.

-

In a separate large beaker, prepare a mixture of ~50 g of crushed ice and 15 mL of concentrated HCl. Safety Note: This step is highly exothermic and should be performed slowly and carefully in a fume hood.

-

Slowly and carefully pour the reaction mixture onto the ice-HCl mixture with vigorous stirring. The AlCl₃ complexes will decompose.[7]

-

Transfer the entire mixture to a separatory funnel. Collect the organic (DCM) layer.

-

Extract the aqueous layer with an additional 20 mL of DCM.

-

Combine the organic layers and wash sequentially with two portions of saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is typically a solid or a viscous oil.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate) or by column chromatography on silica gel.

-

Characterization and Data Analysis

The synthesized 5-aryl-3,4-dichlorofuran-2(5H)-ones should be characterized using standard spectroscopic methods to confirm their structure and purity.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the proton at the C5 position (methine proton), typically in the range of δ 6.0-6.5 ppm. Signals corresponding to the aromatic protons of the newly introduced aryl group will also be present in their characteristic regions. |

| ¹³C NMR | A signal for the carbonyl carbon (C2) around δ 165-170 ppm. Signals for the vinylic carbons (C3 and C4) bearing chlorine atoms around δ 125-145 ppm. A signal for the methine carbon (C5) around δ 80-90 ppm. Resonances corresponding to the carbons of the aryl ring. |

| IR (FT-IR) | A strong absorption band for the α,β-unsaturated γ-lactone carbonyl (C=O) stretching, typically around 1780-1800 cm⁻¹. A band for the C=C double bond stretching within the furanone ring around 1640-1660 cm⁻¹. |

| Mass Spec | The mass spectrum will show the molecular ion peak (M⁺). A characteristic isotopic pattern for the two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) will be a key indicator of the product's identity. |

Applications in Drug Development

The 5-aryl-3,4-dichlorofuran-2(5H)-one scaffold is of significant interest to drug development professionals. The presence of reactive chlorine atoms and the furanone ring allows for further chemical modifications to generate diverse libraries of compounds for screening.[2][3] Derivatives have shown potent cytotoxic activity against various cancer cell lines, including murine colon adenocarcinoma and human lung cancer cells.[2][3] Their mechanism of action can involve cell cycle arrest and induction of apoptosis.[3] Furthermore, the furanone core is recognized as a valuable pharmacophore in the development of antimicrobial and anti-tubercular agents.[2]

References

-

Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. (2011). Molecules. Available at: [Link]

-

Synthesis of 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones. (2011). ResearchGate. Available at: [Link]

-

Convenient synthesis of 3,4-dichloro-5-hydroxy-2(5H)-furanone glycoconjugates. (2011). PubMed. Available at: [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). LibreTexts Chemistry. Available at: [Link]

-

Experiment 1: Friedel-Crafts Acylation. (n.d.). Swarthmore College. Available at: [Link]

-

Friedel–Crafts reaction. (n.d.). Wikipedia. Available at: [Link]

-

Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials... (n.d.). Bentham Science. Available at: [Link]

-

A New Synthesis of Novel Tricyclic 2(5H)-Furanone Heterocycles from 3,4,5-Trichloro-2(5H). (n.d.). ResearchGate. Available at: [Link]

-

In a Friedel-Crafts reaction, the electrophile is... (n.d.). Toppr. Available at: [Link]

-

Friedel Crafts Reaction. (n.d.). SATHEE. Available at: [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Catalytic Friedel-Crafts Acylation of Aromatic Compounds. (1977). Angewandte Chemie International Edition. Available at: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Available at: [Link]

-

Lewis acid catalysis. (n.d.). Wikipedia. Available at: [Link]

-

Lewis acid catalyst system for Diels–Alder reaction. (n.d.). Indian Academy of Sciences. Available at: [Link]

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2020). MDPI. Available at: [Link]

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2020). PMC. Available at: [Link]

-

Spectroscopic characterization of C-4 substituted 3,5-dichloro-4H-1,2,6-thiadiazines. (2015). RSC Advances. Available at: [Link]

-

Lewis Acid Stability in Extreme Reaction Conditions. (2023). Patsnap. Available at: [Link]

-

From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. (2011). Proceedings of the Japan Academy, Series B. Available at: [Link]

-

Chiral Lewis acid. (n.d.). Wikipedia. Available at: [Link]

-

Reaction of 3,4-Dichloro-5-methoxyfuran-2(5H)-one with 1,2-Organylbis(diphenylphosphines). (2001). ResearchGate. Available at: [Link]

-

X-ray diffraction structure of (5S)-3,4-dichloro-5-menthoxy-2(5H)-furanone. (n.d.). Cronfa, Swansea University. Available at: [Link]

-

Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2- c]Quinoline-2,5-Dione (DCPQ). (2022). Letters in Applied NanoBioScience. Available at: [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents... (2022). Semantic Scholar. Available at: [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. mdpi.com [mdpi.com]

- 3. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]

- 7. websites.umich.edu [websites.umich.edu]

- 8. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. elib.uni-stuttgart.de [elib.uni-stuttgart.de]

3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Predicted Spectral Characteristics of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one

Abstract

This technical guide provides a detailed analysis of the predicted spectral data for the novel compound 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one. While direct experimental data for this specific molecule is not publicly documented, this paper leverages established principles of spectroscopy and extensive data from structurally analogous compounds to construct a reliable, predictive spectral profile. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive reference for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide includes detailed interpretations, proposed fragmentation pathways, and standardized protocols for experimental data acquisition, ensuring both theoretical depth and practical applicability.

Introduction and Molecular Structure

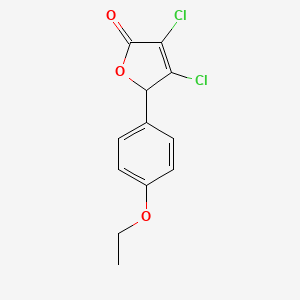

3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one is a substituted butenolide, a class of compounds featuring a furanone ring that is present in numerous natural products with diverse biological activities.[1] The core of this molecule is the 3,4-dichlorofuran-2(5H)-one moiety, derived from mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), a versatile and highly reactive synthetic building block.[2] The C5 position of the lactone ring is substituted with a 4-ethoxyphenyl group, introducing aromatic and ether functionalities.

The combination of the electron-withdrawing dichlorinated double bond, the lactone carbonyl group, and the ether-linked aromatic ring creates a unique electronic environment that dictates its spectral properties. Understanding these properties is critical for confirming its identity in a synthetic pathway and for elucidating its structure-activity relationships.

Figure 1: 2D Structure of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on data from closely related 5-substituted mucochloric acid derivatives.[3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the furanone proton, the aromatic protons, and the ethoxy group protons.

-

H-5 (Furanone Ring): The proton at the C5 position is a methine proton adjacent to an oxygen atom and the aromatic ring. It is expected to appear as a singlet (no adjacent protons) in the downfield region, predicted at δ 6.0-6.2 ppm . In similar structures, this proton appears at δ 5.4-5.5 ppm when adjacent to a nitrogen, so a further downfield shift is expected for an ether linkage.[3]

-

Aromatic Protons (H-2', H-6' and H-3', H-5'): The 4-ethoxyphenyl group constitutes an AA'BB' spin system, which often appears as two distinct doublets.

-

H-2', H-6': These protons are ortho to the furanone substituent and will appear as a doublet at approximately δ 7.3-7.5 ppm .

-

H-3', H-5': These protons are ortho to the ethoxy group and will appear as a doublet at a more upfield position, approximately δ 6.9-7.1 ppm .

-

-

Ethoxy Group Protons (-OCH₂CH₃):

-

-OCH₂-: The methylene protons will appear as a quartet due to coupling with the methyl protons, predicted at δ 4.0-4.2 ppm .

-

-CH₃: The methyl protons will appear as a triplet, predicted at δ 1.3-1.5 ppm .

-

¹³C NMR Spectroscopy

The carbon spectrum will provide key information about the carbonyl, olefinic, and aromatic carbons.

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (C=O) | 161-163 | Lactone carbonyl, consistent with α,β-unsaturated furanones.[3] |

| C4 | 143-145 | Olefinic carbon bonded to chlorine.[3] |

| C3 | 124-126 | Olefinic carbon bonded to chlorine.[3] |

| C1' | 128-130 | Quaternary aromatic carbon attached to the ethoxy group. |

| C2', C6' | 129-131 | Aromatic CH carbons ortho to the furanone substituent. |

| C3', C5' | 114-116 | Aromatic CH carbons ortho to the ethoxy group (shielded). |

| C4' | 159-161 | Quaternary aromatic carbon attached to oxygen. |

| C5 | 81-83 | Methine carbon bonded to two oxygen atoms.[3] |

| -OCH₂- | 63-65 | Methylene carbon of the ethoxy group. |

| -CH₃ | 14-16 | Methyl carbon of the ethoxy group. |

| Table 1: Predicted ¹³C NMR Chemical Shifts. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is used to identify the key functional groups present in the molecule. The predicted absorptions are based on characteristic frequencies for lactones, chlorinated alkenes, and aromatic ethers.[4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic and Olefinic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch (-CH₂, -CH₃) |

| ~1770 | Strong | C=O Stretch (α,β-Unsaturated γ-Lactone) |

| ~1650 | Medium | C=C Stretch (Dichlorinated Alkene) |

| ~1610, ~1510 | Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1170 | Strong | C-O Stretch (Lactone Ring) |

| ~1040 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |

| ~830 | Strong | C-H Out-of-Plane Bend (1,4-Disubstituted Benzene) |

| ~750 | Medium-Strong | C-Cl Stretch |

| Table 2: Predicted Key IR Absorption Bands. |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which is crucial for structural confirmation.

-

Molecular Formula: C₁₂H₁₀Cl₂O₃

-

Molecular Weight: 272.00 g/mol (for ³⁵Cl isotopes)

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak cluster. Due to the two chlorine atoms, this cluster will have a characteristic isotopic pattern:

-

m/z 272 (M⁺): Containing two ³⁵Cl atoms (relative abundance ~100%).

-

m/z 274 (M+2)⁺: Containing one ³⁵Cl and one ³⁷Cl atom (relative abundance ~65%).

-

m/z 276 (M+4)⁺: Containing two ³⁷Cl atoms (relative abundance ~10%).

-

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is expected to proceed through several logical pathways, including cleavage of the ether linkage and fragmentation of the furanone ring.[6][7] A primary fragmentation is the loss of an ethyl radical followed by CO, or the cleavage to form a stable ethoxyphenyl cation.

Figure 2: A plausible fragmentation pathway for the target molecule.

-

m/z 243/245/247: Loss of an ethyl radical (•C₂H₅) from the molecular ion.

-

m/z 121: Cleavage of the C5-C1' bond to form the stable 4-ethoxybenzoyl cation.

-

m/z 105: Loss of methane from the m/z 121 fragment.

Experimental Protocols

To obtain actual spectral data, the following standard operating procedures are recommended.

Sample Preparation

The compound, assumed to be a solid, should be of high purity (>98%), confirmed by a preliminary technique like thin-layer chromatography (TLC). The sample must be thoroughly dried to remove residual solvents, which can interfere with spectral analysis, particularly in NMR.

NMR Spectroscopy Acquisition

-

Solvent Selection: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally preferred for its volatility and minimal interference.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Acquire at least 16 scans.

-

Set a spectral width of -2 to 12 ppm.

-

Use a relaxation delay (d1) of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm).

-

-

¹³C NMR Parameters:

-

Acquire several hundred to a few thousand scans, depending on sample concentration.

-

Use a proton-decoupled pulse program.

-

Set a spectral width of 0 to 220 ppm.

-

Reference the spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm).

-

IR Spectroscopy Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.

-

Procedure:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

-

Mass Spectrometry Acquisition

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is suitable if the compound is sufficiently volatile and thermally stable. Alternatively, Direct Infusion Electrospray Ionization (ESI) can be used.

-

GC-MS (EI) Protocol:

-

Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject 1 µL into the GC-MS system.

-

Use a standard non-polar column (e.g., DB-5ms).

-

Set a temperature program, for example, starting at 50°C and ramping to 280°C at 10°C/min.

-

Set the ion source to 70 eV for EI.

-

Scan a mass range of m/z 40-500.

-

Figure 3: Standard workflow for spectroscopic analysis of a novel compound.

Conclusion

This guide presents a comprehensive, albeit predictive, spectral analysis of 3,4-Dichloro-5-(4-ethoxyphenyl)furan-2(5H)-one. By drawing upon established spectroscopic principles and data from analogous structures, we have outlined the expected key features in ¹H NMR, ¹³C NMR, IR, and MS analyses. The provided tables, diagrams, and experimental protocols offer a robust framework for any researcher undertaking the synthesis and characterization of this compound or its derivatives. The validation of this predicted data through empirical measurement will be a critical step in confirming its structure and advancing its potential applications.

References

-

Isac-García, J., et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(5), 1039. Available at: [Link][1][2]

-

Szychowski, K., et al. (2011). Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. Molecules, 16(2), 1181-1194. Available at: [Link][3][8]

-

Yao, L., et al. (1999). [The substituent structures and characteristic infrared spectra of alpha-furan esters]. Guang Pu Xue Yu Guang Pu Fen Xi, 19(1), 32-4. Available at: [Link][4]

-

Fay, L. B., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(7), 2642-2647. Available at: [Link][6]

-

Pavia, D.L., Lampman, G.M., Kriz, G.S. (2001). Introduction to Spectroscopy. Harcourt College Publishers. (General principles of IR spectroscopy can be found in standard organic chemistry textbooks).[5]

-

Metabolomics Tools. (2023). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metabolomics Tools. Available at: [Link][7]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [The substituent structures and characteristic infrared spectra of alpha-furan esters] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. imreblank.ch [imreblank.ch]

- 7. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 8. Convenient synthesis of 3,4-dichloro-5-hydroxy-2(5H)-furanone glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of dichlorinated furanone derivatives

An In-Depth Technical Guide to the Biological Activity of Dichlorinated Furanone Derivatives

Foreword

As research and development in therapeutics advance, the demand for novel pharmacophores with potent and diverse biological activities has never been greater. Among the myriad of heterocyclic compounds, the 2(5H)-furanone scaffold has emerged as a "privileged structure," consistently appearing in natural products and synthetic molecules with significant bioactivity.[1] This guide focuses specifically on dichlorinated furanone derivatives, a subclass that demonstrates remarkable versatility and potential in antimicrobial, anticancer, and enzyme-inhibiting applications.

From my perspective as a Senior Application Scientist, the true value of a compound class lies not just in its observed effects, but in understanding the underlying mechanisms and the structure-activity relationships that govern its potency. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of dichlorinated furanones. We will move beyond a simple cataloging of activities to explore the causality behind their synthesis, the rationale for specific experimental designs, and the molecular pathways they influence. Our goal is to equip you with the foundational knowledge and practical methodologies required to explore and harness the therapeutic potential of these highly reactive and promising molecules.[2]

The Furanone Core: A Foundation of Reactivity and Versatility

The 2(5H)-furanone ring is a five-membered lactone characterized by a conjugated system involving a carbonyl group and an endocyclic double bond.[2] This arrangement, particularly in 3,4-dihalo-substituted derivatives like 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid or MCA), creates a highly electrophilic and reactive molecule.[2] The presence of two labile halogen atoms at the C3 and C4 positions, coupled with a reactive center at C5, makes these compounds versatile substrates for a wide range of chemical transformations, allowing for the synthesis of diverse derivative libraries.[2][3]

Synthetic Strategy: Derivatization of Mucochloric Acid

A common and effective strategy for synthesizing novel dichlorinated furanone derivatives begins with commercially available mucochloric acid (MCA). The hydroxyl group at the C5 position is a key handle for modification. A typical initial step involves its conversion to a more labile group, such as a carbonate, which can then be easily displaced by various nucleophiles.

This approach provides a robust platform for introducing diverse functionalities, such as amino alcohols, which can subsequently be used for further conjugation, for instance, with sugar moieties to create glycoconjugates.[4][5]

Caption: Synthetic pathway for dichlorinated furanone glycoconjugates from mucochloric acid.

Experimental Protocol: Synthesis of 5-(ω-hydroxyalkylamino) Mucochloric Acid Derivatives

This protocol outlines a foundational step in creating a library of derivatives, based on established methodologies.[4][5][6]

Objective: To synthesize 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones as precursors for further derivatization.

Materials:

-

3,4-dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid, MCA)

-

Methyl chloroformate

-

Diisopropylethylamine (Hünig's base)

-

Amino alcohols (e.g., 2-aminoethanol, 3-aminopropanol)

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Activation of MCA:

-

Dissolve mucochloric acid (1 equiv.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add diisopropylethylamine (1.1 equiv.) dropwise while stirring.

-

Slowly add methyl chloroformate (1.1 equiv.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC). The goal here is to form the more reactive carbonate intermediate.

-

-

Nucleophilic Substitution:

-

In a separate flask, prepare a solution of the desired amino alcohol (e.g., 2-aminoethanol) (1.2 equiv.) in anhydrous DCM.

-

Slowly add the amino alcohol solution to the activated MCA mixture from Step 1.

-

Stir the reaction at room temperature for 12-24 hours. The nucleophilic amino group will displace the methoxycarbonyloxy group at the C5 position.

-

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(ω-hydroxyalkylamino) derivative.

-

-

Characterization:

-

Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Antimicrobial Activity: Disrupting Bacterial Communication

A significant area of interest for dichlorinated furanones is their antimicrobial activity, which often extends beyond simple cytotoxicity to more sophisticated mechanisms like the inhibition of bacterial communication, or quorum sensing (QS).[7][8]

Mechanism of Action: Quorum Sensing Inhibition

Caption: Proposed mechanism of quorum sensing inhibition by dichlorinated furanones.

Quantitative Antimicrobial Efficacy

The effectiveness of furanone derivatives can be quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimal Biofilm Prevention Concentration (MBPC). It has been observed that the bacteriostatic activity can be highly dependent on the type of growth medium used.[11] For instance, 5-hydroxy-3,4-dichloro-2(5H)-furanone (MCA) shows significantly higher activity in a minimal glucose medium compared to a rich broth, a critical consideration for experimental design.[11][12]

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Key Findings & Reference |

| F105 (chlorinated 2(5H)-furanone with sulfone and l-menthol) | Staphylococcus aureus | 8 - 16 | Highly selective activity against Gram-positive bacteria. Low risk of resistance.[13] |

| F105 | Escherichia coli | > 128 | Gram-negative bacteria remain impermeable and insusceptible.[13] |

| F131 (l-borneol possessing 2(5H)-furanone derivative) | S. aureus & C. albicans mixed biofilms | 8 - 16 (MBPC) | Inhibits formation of monospecies and mixed biofilms.[14] |

| Mucochloric Acid (1H) | Salmonella | 0.75 (minimal glucose medium) | Activity is significantly increased in minimal media.[11][12] |

| Mucochloric Acid (1H) | Salmonella | 150 (rich broth) | Demonstrates medium-dependent bacteriostatic activity.[11][12] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a dichlorinated furanone derivative that inhibits the visible growth of a target bacterium.

Materials:

-

Test furanone derivative

-

Bacterial strain (e.g., S. aureus, E. coli)

-

Growth medium (e.g., Mueller-Hinton Broth for standard testing, or minimal glucose medium for specific investigations)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Step-by-Step Methodology:

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of growth medium.

-

Incubate at 37 °C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD₆₀₀) of ~0.5).

-

Dilute the culture in fresh medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. This standardization is critical for reproducibility.

-

-

Prepare Compound Dilutions:

-

Dissolve the test furanone derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Perform a series of two-fold serial dilutions of the stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL.

-

Include a positive control (bacteria in medium with no compound) and a negative control (medium only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

-

Determine MIC:

-

After incubation, determine the MIC as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

-

For a more quantitative result, read the absorbance at 600 nm using a microplate reader. The MIC is the concentration that inhibits growth by ≥90% compared to the positive control.

-

Anticancer Properties: Inducing Cell Death and Arrest

The furanone scaffold is present in numerous compounds exhibiting a wide range of anticancer activities.[2] Dichlorinated derivatives, in particular, have shown significant cytotoxic effects against various cancer cell lines, acting through multiple mechanisms including the induction of apoptosis and cell cycle arrest.[1]

Mechanism of Action: ROS Generation and Cell Cycle Arrest

A primary mechanism through which furanone derivatives exert their anticancer effects is the generation of reactive oxygen species (ROS) within cancer cells.[1] Elevated ROS levels create a state of oxidative stress, which can damage cellular components like DNA and mitochondria, ultimately triggering programmed cell death (apoptosis).

Concurrently, many furanone derivatives can halt cancer cell proliferation by arresting the cell cycle at specific checkpoints, most commonly the G2/M or S-phase.[1] This prevents damaged cells from undergoing mitosis, leading to an overall reduction in tumor growth. Some derivatives may also interact directly with DNA or inhibit key enzymes involved in cell proliferation and survival, such as kinases or topoisomerases.[2][15]

Caption: Key anticancer mechanisms of dichlorinated furanone derivatives.

Quantitative Cytotoxic Efficacy

The cytotoxic potency of furanone derivatives is typically evaluated using the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Key Findings & Reference |

| Dithiocarbamate L (containing 2(5H)-furanone-piperazine) | HeLa (Cervical) | 0.06 ± 0.01 | Showed good in vitro cytotoxic activity. |

| Dithiocarbamate L | SMMC-7721 (Liver) | 0.006 ± 0.04 | Potent activity against liver cancer cells. |

| Bis-2(5H)-furanone (4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest and interacts with DNA.[1] |

| N-2(5H)-furanonyl sulfonyl hydrazone (5k) | MCF-7 (Breast) | 14.35 | Induces G2/M phase arrest and DNA damage.[1] |

| 5-O-silylated MBA derivative (3a) | HCT-116 (Colon) | 1.3 | Superior antiproliferative activity.[1] |

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

Objective: To quantify the cytotoxic effect of a dichlorinated furanone derivative on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test furanone derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Sterile 96-well cell culture plates

Step-by-Step Methodology:

-

Cell Seeding:

-